ethyl 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate
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Overview
Description
ETHYL 1-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry This compound is known for its unique chemical structure, which includes a difluoromethyl group, a pyrazole ring, and a piperidinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Halogenation: The starting material, 1,3-dimethylpyrazole, undergoes halogenation to form 4-halogen-1,3-dimethyl-1H-pyrazole.
Bromination: The halogenated intermediate reacts with a bromination reagent and AIBN to form 4-halogen-1-methyl-1H-pyrazole-3-formaldehyde.
Fluorination: The formaldehyde intermediate is then reacted with a fluorination reagent to produce 4-halogen-3-difluoromethyl-1-methylpyrazole.
Esterification: Finally, the difluoromethylated intermediate undergoes an exchange/ethyl chloroformate reaction with a Grignard reagent to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity. The industrial methods aim to achieve a purity of over 99.5% and a high reaction yield .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted pyrazoles, and piperidine derivatives .
Scientific Research Applications
ETHYL 1-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 1-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The molecular targets include enzymes involved in oxidative phosphorylation and other essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE: Shares a similar pyrazole core but lacks the sulfonyl and piperidinecarboxylate groups.
3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID AMIDES: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
ETHYL 1-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE is unique due to its combination of a difluoromethyl group, a sulfonyl group, and a piperidinecarboxylate moiety. This unique structure contributes to its diverse chemical reactivity and broad range of applications in various fields .
Properties
Molecular Formula |
C13H19F2N3O4S |
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Molecular Weight |
351.37 g/mol |
IUPAC Name |
ethyl 1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C13H19F2N3O4S/c1-3-22-12(19)10-4-6-17(7-5-10)23(20,21)11-8-18(13(14)15)16-9(11)2/h8,10,13H,3-7H2,1-2H3 |
InChI Key |
QCLDLJKMZVXJKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CN(N=C2C)C(F)F |
Origin of Product |
United States |
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